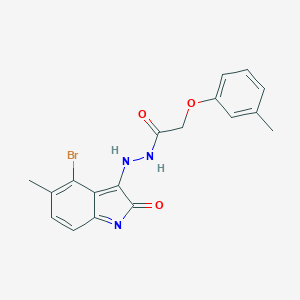![molecular formula C18H14N4O B324780 6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B324780.png)
6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring, a pyrazole ring, and a pyran ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step reaction process. One common method includes the condensation of naphthalen-2-yl hydrazine with ethyl acetoacetate, followed by cyclization with malononitrile and subsequent reaction with an aldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various reduced pyrazole derivatives.
Scientific Research Applications
6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-phenyl-4-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 3-Amino-6-methyl-4-(thiophen-2-yl)-thieno[2,3-b]pyridin-2-yl-(4-methoxy-phenyl)-methanone
Uniqueness
6-amino-3-methyl-4-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its naphthalene ring enhances its aromaticity and potential for π-π interactions, while the pyrazole and pyran rings contribute to its reactivity and stability .
Properties
Molecular Formula |
C18H14N4O |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-amino-3-methyl-4-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-10-15-16(14(9-19)17(20)23-18(15)22-21-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,16H,20H2,1H3,(H,21,22) |
InChI Key |
AYCZAKJQRAVLNQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[(4-Fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B324697.png)
![2,2,2-trifluoro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B324699.png)
![N-(4-fluorophenyl)-4-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B324700.png)
![Propyl 4-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B324702.png)

![N,N'-bis[4-(diethylamino)phenyl]pentanediamide](/img/structure/B324706.png)
![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B324707.png)
![N-{1-methyl-2-[(phenoxyacetyl)amino]ethyl}-2-phenoxyacetamide](/img/structure/B324709.png)
![4-(2-{[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazino)-4-oxobutanoic acid](/img/structure/B324711.png)
![4-{2-[(3-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B324712.png)



![3-amino-1-(2-ethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B324723.png)
